N-(benzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide
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Overview
Description
Benzo[d]thiazol-2-yl is a component of many biologically active compounds, including those with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . Pyrazole is a heterocyclic compound and is a key structure in various pharmaceutical drugs due to its wide range of biological activities.
Molecular Structure Analysis
The molecular structure of compounds containing benzo[d]thiazol-2-yl and pyrazole would be determined by the specific arrangement and bonding of these components. Detailed structural analysis would typically involve spectroscopic methods, such as 1H and 13C NMR, UV, IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazol-2-yl and pyrazole compounds would depend on the specific conditions and reactants. These compounds can participate in a variety of reactions, given their reactive nature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound containing benzo[d]thiazol-2-yl and pyrazole would depend on the specific structure of the compound. These properties could include solubility, melting point, boiling point, and spectral data .Scientific Research Applications
Antibacterial and Antifungal Applications
Studies have shown that compounds with the benzo[d]thiazol moiety possess significant antibacterial activity. For instance, novel analogs featuring this structural element displayed promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents. These compounds were found to exhibit this activity at non-cytotoxic concentrations, further highlighting their medicinal value (Palkar et al., 2017). Additionally, benzothiazole derivatives have been synthesized and characterized, showing both antibacterial and antifungal activities, which suggests a broad spectrum of antimicrobial properties (Senthilkumar et al., 2021).
Anticancer Properties
Research into benzothiazole derivatives has also uncovered their potential as anticancer agents. For example, specific derivatives were designed and synthesized, demonstrating significant in vitro inhibitory effects on tumor growth, which positions these compounds as candidates for further exploration in cancer treatment (Yoshida et al., 2005). Another study involved the synthesis of Schiff's bases containing thiadiazole and benzamide groups, which exhibited promising anticancer activity against several human cancer cell lines, suggesting their potential utility in cancer therapy (Tiwari et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is related to anti-tubercular activity . Benzothiazole derivatives have been found to exhibit potent inhibition against Mycobacterium tuberculosis . The target of these compounds is often the DprE1 enzyme , which is crucial for the survival of M. tuberculosis .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, and inhibits its function . This interaction disrupts the normal functioning of the bacteria, leading to its inability to survive and reproduce .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to the survival and reproduction of M. tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the synthesis of important components of the bacterial cell wall . This disruption leads to the death of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth . By disrupting the function of the DprE1 enzyme, the compound prevents the bacteria from synthesizing crucial components of its cell wall . This leads to the death of the bacteria, thereby exhibiting its anti-tubercular activity .
Future Directions
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Some benzothiazole derivatives have been reported to exhibit anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes
Molecular Mechanism
Some benzothiazole derivatives have been reported to inhibit COX enzymes, which are involved in the synthesis of prostaglandins and other mediators of inflammation
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-20-14(8-9-18-20)16(22)21(11-12-5-4-10-23-12)17-19-13-6-2-3-7-15(13)24-17/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDKMGXIEKIRPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CC2CCCO2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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